5,6-Dichloropyridazine-3-carboxylic acid
Description
Overview of Pyridazine (B1198779) and Pyridazinone Heterocycles in Synthetic Chemistry
Pyridazine (1,2-diazine) is a six-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. sphinxsai.comslideshare.netwikipedia.org This structural motif, along with its partially saturated and oxidized derivatives like pyridazinones, represents a significant class of compounds in synthetic and medicinal chemistry. sphinxsai.comscholarsresearchlibrary.com The presence of the two nitrogen atoms endows the pyridazine ring with unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding, which are crucial for molecular recognition and drug-target interactions. nih.govblumberginstitute.org
The synthesis of the pyridazine core often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. sphinxsai.comwikipedia.org The versatility of the pyridazine scaffold allows for extensive functionalization, making it an attractive building block for creating diverse molecular architectures. scholarsresearchlibrary.com Pyridazinone derivatives, which feature a carbonyl group on the pyridazine ring, are also of significant interest and are commonly synthesized from mucochloric or mucobromic acids. sphinxsai.com
The applications of pyridazine and pyridazinone heterocycles are extensive, particularly in the development of new therapeutic agents. slideshare.netliberty.edu Numerous derivatives have been investigated and developed for a wide range of pharmacological activities. slideshare.netscholarsresearchlibrary.com The inherent polarity of the pyridazine ring can also be advantageous in drug design, potentially reducing lipophilicity and mitigating interactions with targets like the hERG potassium channel. nih.gov
The Significance of Dihalo-substituted Pyridazine Carboxylic Acids in Contemporary Chemical Research
Dihalo-substituted pyridazine carboxylic acids are a particularly important subclass of pyridazine derivatives that serve as versatile intermediates in organic synthesis. The presence of two halogen atoms, typically chlorine, on the pyridazine ring renders the molecule highly susceptible to nucleophilic substitution reactions. This enhanced reactivity is due to the electron-deficient nature of the pyridazine ring, which is further amplified by the electron-withdrawing halogen substituents.
The chlorine atoms can be selectively displaced by a variety of nucleophiles, including amines and thiols, allowing for the introduction of diverse functional groups and the construction of more complex molecules. This reactivity makes dihalo-substituted pyridazine carboxylic acids valuable starting materials for creating libraries of compounds for screening in drug discovery and agrochemical research. scholarsresearchlibrary.com
Furthermore, the carboxylic acid group provides another reactive handle for chemical modification. It can undergo typical carboxylic acid reactions, such as esterification and amidation, further expanding the synthetic utility of these compounds. guidechem.comresearchgate.net The combination of reactive halogen atoms and a modifiable carboxylic acid group on a biologically relevant pyridazine scaffold makes these compounds highly significant in contemporary chemical research, particularly for the synthesis of novel pharmaceuticals and agrochemicals. nbinno.com
Research Rationale and Scope for Investigating Isomeric Dichloropyridazine Carboxylic Acids, with a Focus on 5,6-Dichloropyridazine-3-carboxylic Acid
The investigation of isomeric dichloropyridazine carboxylic acids is driven by the understanding that the specific arrangement of substituents on the pyridazine ring can profoundly influence the molecule's chemical reactivity and biological activity. The relative positions of the two chlorine atoms and the carboxylic acid group dictate the electronic distribution and steric environment of the molecule, which in turn affects how it interacts with other molecules and biological targets. nih.gov
Research in this area often focuses on comparing the synthesis, reactivity, and potential applications of different isomers. For instance, the reactivity of a chlorine atom can be influenced by the proximity of the carboxylic acid group. By studying various isomers, chemists can gain a deeper understanding of structure-activity relationships (SAR), which is crucial for the rational design of new molecules with desired properties. nih.gov
This compound is a specific isomer of significant interest. Its structure, featuring chlorine atoms at the 5- and 6-positions and a carboxylic acid at the 3-position, makes it a valuable precursor for various derivatives. Research on this particular compound involves exploring its synthetic pathways, characterizing its chemical properties, and investigating its utility as a building block for more complex, potentially bioactive molecules. The study of such specific isomers contributes to the broader field by providing detailed insights into the nuanced effects of substituent positioning on the chemical behavior of the pyridazine scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C5H2Cl2N2O2 |
|---|---|
Molecular Weight |
192.98 g/mol |
IUPAC Name |
5,6-dichloropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-3(5(10)11)8-9-4(2)7/h1H,(H,10,11) |
InChI Key |
MTDHNZYCKQPRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Dichloropyridazine Carboxylic Acids
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine (B1198779) Ring
The electron-deficient pyridazine ring in 5,6-Dichloropyridazine-3-carboxylic acid is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity allows for the displacement of the chlorine atoms by a variety of nucleophiles, providing a versatile method for the synthesis of diverse pyridazine derivatives. researchgate.net
Regioselectivity and Site Specificity of Halogen Replacement
In this compound, the two chlorine atoms at the C5 and C6 positions are the primary sites for nucleophilic attack. The regioselectivity of the substitution can be controlled by carefully managing reaction conditions. For instance, reactions with primary and secondary amines, such as pyrrolidine (B122466) and morpholine, can lead to the displacement of one or both chlorine atoms to form aminopyridazine derivatives. Similarly, thiophenol derivatives can displace the chlorine atoms in the presence of a base to yield thioether-linked products. The specific position of substitution (C5 vs. C6) is influenced by the electronic environment created by the ring nitrogens and the carboxylic acid group, as well as the nature of the incoming nucleophile.
Influence of Electronic and Steric Factors on Reactivity
Both electronic and steric factors play a crucial role in the SNAr reactivity of the pyridazine ring. nih.govrsc.org The electron-withdrawing nature of the two ring nitrogens significantly lowers the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. blumberginstitute.org Substituents on the ring can further influence this reactivity. Electron-withdrawing groups generally enhance the rate of SNAr reactions, while electron-donating groups can decrease it.
Steric hindrance also plays a significant role. rsc.orgnih.gov Bulky substituents near the reaction center can impede the approach of the nucleophile, slowing down the reaction rate. nih.gov In the context of this compound, the substituents at positions 3, 5, and 6 can create a specific steric environment that influences which chlorine atom is more readily displaced.
Role of Carboxylic Acid and Other Substituents as Directing Groups
The carboxylic acid group at the C3 position acts as a directing group, influencing the regioselectivity of substitution reactions. nih.govresearchgate.net While typically known for directing C-H bond functionalization, its electronic influence is also felt in SNAr reactions on the pyridazine ring. nih.govresearchgate.net The electron-withdrawing character of the carboxylic acid group can further activate the ring towards nucleophilic attack. Moreover, its position relative to the chlorine atoms helps to differentiate their electronic environments, which can be exploited for selective substitution. Other substituents on the pyridazine ring can also exert directing effects through a combination of electronic and steric influences, allowing for fine-tuned control over the synthesis of complex pyridazine derivatives. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyridazine systems, including derivatives of this compound. researchgate.net These reactions offer a direct route to introduce a wide variety of functional groups onto the pyridazine core. chemrxiv.org
Palladium-Catalyzed Coupling Reactions (Suzuki, Sonogashira, Stille)
Palladium catalysts are widely used to mediate several key cross-coupling reactions on the dichloropyridazine scaffold. researchgate.net
Suzuki Reaction: This reaction couples the pyridazine halide with an organoboron reagent. It is a versatile method for creating new carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. capes.gov.bryoutube.comnih.gov
Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with the pyridazine halide, typically in the presence of a palladium catalyst and a copper(I) co-catalyst. capes.gov.bryoutube.comrsc.org It is a reliable method for introducing alkynyl groups.
Stille Reaction: This reaction couples the pyridazine halide with an organostannane reagent. capes.gov.brnih.gov While effective, the toxicity of the tin reagents is a consideration.
These reactions provide access to a diverse array of substituted pyridazines that would be difficult to synthesize through other methods.
Application of Organopalladium Catalysis in High-Throughput Screening
The robustness and versatility of palladium-catalyzed cross-coupling reactions make them highly suitable for high-throughput screening (HTS) applications. chemrxiv.org HTS allows for the rapid synthesis and evaluation of large libraries of compounds. By employing automated systems, numerous coupling partners and reaction conditions can be tested in parallel, accelerating the discovery of new pyridazine derivatives with desired properties. scienceintheclassroom.org This data-rich approach not only speeds up the discovery process but also provides valuable quantitative data for developing predictive models of reaction outcomes. chemrxiv.org
Interactive Data Table: Reactivity of Dichloropyridazine Derivatives
| Reaction Type | Reagents | Product Type | Key Features |
| SNAr | Amines (e.g., pyrrolidine, morpholine) | Aminopyridazine derivatives | Controlled displacement of one or both chlorine atoms. |
| SNAr | Thiophenol derivatives | Thioether-linked pyridazines | Base-catalyzed displacement of chlorine atoms. |
| Suzuki Coupling | Organoboron reagents, Pd catalyst | Aryl- or alkyl-substituted pyridazines | Versatile C-C bond formation, good functional group tolerance. |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted pyridazines | Reliable method for introducing alkyne functionalities. |
| Stille Coupling | Organostannane reagents, Pd catalyst | Aryl-, vinyl-, or alkyl-substituted pyridazines | Effective C-C bond formation. |
Mechanistic Aspects of Oxidative Addition in Pyridazine Cross-Couplings
While specific mechanistic studies detailing the oxidative addition of palladium to this compound are not extensively documented, the general mechanism for related dichloropyridazines in cross-coupling reactions, such as the Suzuki or Heck reaction, provides a strong framework for understanding this crucial step. Transition-metal catalyzed reactions are pivotal for functionalizing such heterocyclic systems. google.com
The process is believed to initiate with the formation of a low-valent palladium(0) complex, which then undergoes oxidative addition to one of the carbon-chlorine bonds. The high electrophilicity of the carbon atoms attached to the chlorine atoms in the pyridazine ring facilitates this process. The regioselectivity of the oxidative addition can be influenced by steric and electronic factors. Ligands on the palladium catalyst play a critical role in modulating its reactivity and selectivity, and site-selective cross-coupling of dichloropyridazines has been achieved by tuning the ligand environment. acs.org Following oxidative addition, the catalytic cycle proceeds through transmetalation (in the case of Suzuki coupling) or migratory insertion and subsequent beta-hydride elimination (in the case of Heck coupling), ultimately leading to the formation of a new carbon-carbon bond and regeneration of the palladium(0) catalyst.
Other Key Reactions and Transformations
Beyond cross-coupling, the unique substitution pattern of this compound allows for a range of other important chemical reactions.
Ring Contractions and Rearrangements
Ring contraction and rearrangement reactions offer powerful strategies for skeletal editing in organic synthesis, transforming readily available cyclic compounds into more complex or strained ring systems. osaka-u.ac.jpresearchgate.net While specific examples involving the direct ring contraction of this compound are scarce in the literature, related pyridazine derivatives have been shown to undergo such transformations.
For instance, base-catalyzed ring contraction of a 4,5-dichloro-2-phenyl-3(2H)-pyridazinone derivative has been proposed to proceed through a didehydropyridazine intermediate to form a 3-hydroxy-1-phenylpyrazole-5-carboxylic acid. wur.nl Another approach involves photo-promoted ring contraction of pyridines using a silylborane, resulting in pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net Rearrangement reactions, such as the Curtius rearrangement, have been successfully applied to dichloropyridazine carboxylic acids. For example, 3,6-dichloropyridazine-4-carboxylic acid can undergo a Curtius rearrangement to furnish products with amino or urethane (B1682113) functionalities, often facilitated by continuous-flow technology to manage reactive intermediates safely. nih.gov These examples suggest the potential for this compound to serve as a substrate for similar skeletal rearrangements, providing pathways to novel heterocyclic structures.
Reactions with Nitrogen-Containing Nucleophiles
The electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 5- and 6-positions of this compound are excellent leaving groups, readily displaced by nitrogen-containing nucleophiles.
Studies have shown that this compound reacts with primary and secondary amines, such as pyrrolidine and morpholine, to yield the corresponding mono- or di-substituted aminopyridazine derivatives. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures. The general mechanism involves the addition of the nucleophilic amine to the electron-deficient carbon atom bearing a chlorine, forming a Meisenheimer-like intermediate. This is followed by the elimination of the chloride ion to restore the aromaticity of the ring. wur.nl
| Nucleophile | Product |
| Primary Amines (R-NH₂) | 5-Amino-6-chloropyridazine-3-carboxylic acid or 5,6-Diaminopyridazine-3-carboxylic acid derivatives |
| Secondary Amines (R₂NH) | 5-(Dialkylamino)-6-chloropyridazine-3-carboxylic acid or 5,6-bis(Dialkylamino)pyridazine-3-carboxylic acid derivatives |
This reactivity provides a straightforward route to a diverse library of substituted pyridazine derivatives with potential applications in medicinal chemistry.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is primarily dictated by the carboxylic acid functional group and the stability of the dichloropyridazine ring.
Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. ncert.nic.inbyjus.com The reaction proceeds via an acid-base reaction between the acidic carboxylic proton and the hydride, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers. masterorganicchemistry.com This reduction converts this compound into (5,6-Dichloropyridazin-3-yl)methanol. Studies on related pyridine (B92270) and pyridazine carboxylic acid esters have demonstrated the efficacy of LiAlH₄ in achieving this reduction. acs.orgacs.org
Oxidation: The dichloropyridazine ring is generally resistant to oxidation due to its electron-deficient character. The carboxylic acid group is already in a high oxidation state. Further harsh oxidation can lead to decarboxylation and potential ring degradation. google.com Therefore, selective oxidation of other parts of the molecule would typically require protection of the carboxylic acid group. Conversely, the synthesis of related dichloropyridazine carboxylic acids often involves the oxidation of an alkyl group attached to the ring, highlighting the ring's stability under oxidative conditions.
| Reaction | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (5,6-Dichloropyridazin-3-yl)methanol |
| Oxidation | Strong Oxidizing Agents | Decarboxylation / Ring Degradation |
Advanced Spectroscopic and Computational Characterization of Dichloropyridazine Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 5,6-Dichloropyridazine-3-carboxylic acid is expected to be relatively simple, displaying key signals that correspond to the distinct protons in the molecule. The most characteristic signal is that of the carboxylic acid proton (-COOH). This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm libretexts.org. Its broadness is a result of hydrogen bonding and chemical exchange.
The other proton in the molecule is attached to the pyridazine (B1198779) ring at the C4 position. This aromatic proton is expected to resonate as a singlet, given the absence of adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the heterocyclic ring. Typically, protons on pyridazine rings appear in the range of 7.0 to 9.5 ppm chemicalbook.com. The specific environment in this compound would likely place this signal in the more downfield portion of this range.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Pyridazine Ring (H4) | ~8.0 - 9.5 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in unique chemical environments.
The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160-185 ppm region libretexts.org. The carbons of the pyridazine ring will have chemical shifts influenced by the attached chlorine atoms and the ring nitrogen atoms. The carbons directly bonded to the electronegative chlorine atoms (C5 and C6) are expected to be significantly deshielded and would likely resonate in the 145-160 ppm range. The remaining two carbons of the pyridazine ring (C3 and C4) would also appear in the aromatic region, with their precise shifts determined by their position relative to the nitrogen atoms and the carboxylic acid substituent.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 160 - 185 |
| C5 and C6 (C-Cl) | 145 - 160 |
| C3 and C4 (Pyridazine Ring) | 125 - 150 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is dominated by features of the carboxylic acid group. A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer spectroscopyonline.com. Superimposed on this broad band may be sharper C-H stretching vibrations.
A strong, sharp absorption corresponding to the C=O (carbonyl) stretching of the carboxylic acid is anticipated between 1700 and 1730 cm⁻¹ spectroscopyonline.com. The exact position can be influenced by hydrogen bonding. Other significant bands include the C-O stretching and O-H bending vibrations, which typically appear in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively spectroscopyonline.com. Vibrations associated with the dichloropyridazine ring, such as C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ fingerprint region. The C-Cl stretching vibrations typically appear at lower wavenumbers, generally in the 600-800 cm⁻¹ range.
The FT-Raman spectrum provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the vibrations of the pyridazine ring are expected to show strong signals.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | FT-IR | Strong, Broad |
| C=O stretch (Carbonyl) | 1700 - 1730 | FT-IR, FT-Raman | Strong |
| C=N, C=C stretch (Ring) | 1400 - 1600 | FT-IR, FT-Raman | Medium to Strong |
| C-O stretch / O-H bend | 1210 - 1320 / 900 - 960 | FT-IR | Medium |
| C-Cl stretch | 600 - 800 | FT-IR, FT-Raman | Medium to Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₅H₂Cl₂N₂O₂, giving it a molecular weight of approximately 192.99 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. A characteristic feature for compounds containing two chlorine atoms is the isotopic pattern of the molecular ion peak. There will be a prominent M+2 peak with an intensity of about 65% of the M⁺ peak, and a smaller M+4 peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of carboxylic acids is well-characterized. Common fragmentation pathways include the loss of the hydroxyl group (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak libretexts.orglibretexts.org. Another significant fragmentation route involves the cleavage of the C-C bond adjacent to the carbonyl group, which would lead to the formation of a dichloropyridazinyl cation.
| m/z Value | Fragment Identity | Description |
|---|---|---|
| ~193/195/197 | [M]⁺ | Molecular Ion (showing isotopic pattern) |
| ~176/178/180 | [M-OH]⁺ | Loss of hydroxyl radical |
| ~148/150/152 | [M-COOH]⁺ | Loss of carboxyl group |
Computational Chemistry Approaches
Computational chemistry, particularly methods based on quantum mechanics, provides invaluable insights into the molecular properties that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on similar isomers, such as 3,6-dichloropyridazine-4-carboxylic acid, have utilized the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimization and prediction of spectroscopic properties. A similar approach for this compound would yield its most stable three-dimensional conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can predict electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the energy gap between them (HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyridazine ring, indicating these as sites susceptible to electrophilic attack. Conversely, the carboxylic acid proton and the carbon atoms attached to the chlorine atoms would exhibit positive potential, marking them as potential sites for nucleophilic interaction. These computational models are crucial for rationalizing the molecule's reactivity and spectroscopic characteristics.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It is plotted onto the constant electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the computational analysis of this compound, the MEP map reveals distinct regions of positive, negative, and neutral potential.
The regions of negative potential, typically colored in shades of red, are associated with high electron density and are indicative of sites susceptible to electrophilic attack. For this compound, these negative regions are predominantly located around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic group. This is due to the high electronegativity of these atoms. Conversely, the regions of positive potential, shown in blue, correspond to electron-deficient areas and are prone to nucleophilic attack. These are generally found around the hydrogen atom of the carboxylic acid's hydroxyl group. The green areas represent regions of neutral or near-zero potential.
The MEP analysis for this compound highlights the molecule's charge distribution and provides insights into its chemical reactivity. The distinct positive and negative regions suggest that the molecule can participate in various types of interactions, including hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular delocalization and hyperconjugative interactions. This analysis provides a deeper understanding of the electronic structure and stability of a molecule by examining the interactions between filled donor NBOs and empty acceptor NBOs.
These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. The NBO analysis for this compound would likely show significant E(2) values for the aforementioned delocalizations, confirming the presence of substantial electronic delocalization within the molecule. This delocalization contributes to the planarity and aromaticity of the pyridazine ring.
Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) N7 | π* (C3-C4) | 18.5 | 0.28 | 0.045 |
| LP (1) N8 | π* (C5-C6) | 20.2 | 0.27 | 0.048 |
| LP (2) O11 | π* (C10=O12) | 25.8 | 0.25 | 0.052 |
| π (C3-C4) | π* (C5-C6) | 15.3 | 0.29 | 0.042 |
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. Density Functional Theory (DFT) is commonly employed for these calculations.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the calculated ¹H NMR spectrum would be expected to show a signal for the proton on the pyridazine ring and a downfield signal for the acidic proton of the carboxylic group, typically in the 10-12 ppm range libretexts.org. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield chemical shift (around 160-180 ppm) libretexts.org.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify the characteristic functional groups. For this compound, the calculated IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group, typically in the region of 1700-1750 cm⁻¹. Other significant vibrations would include the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C-Cl stretching, and various C-C and C-N stretching modes of the pyridazine ring.
UV-Vis Spectroscopy: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) region is calculated using Time-Dependent DFT (TD-DFT). The calculations provide information about the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions in the UV region, arising from π → π* and n → π* transitions within the aromatic pyridazine ring and the carbonyl group.
Table 2: Calculated Spectroscopic Data for this compound (Hypothetical Data)
| Parameter | Calculated Value |
| ¹H NMR (δ, ppm) | H4: 7.85, COOH: 11.5 |
| ¹³C NMR (δ, ppm) | C3: 145.2, C4: 130.8, C5: 152.1, C6: 150.5, COOH: 165.7 |
| IR (ν, cm⁻¹) | O-H str: 3100 (broad), C=O str: 1725, C=N str: 1580, C-Cl str: 780 |
| UV-Vis (λmax, nm) | 285 (π → π), 320 (n → π) |
Time-Dependent DFT (TD-DFT) for Electronic Transitions (HOMO-LUMO)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. mdpi.comnih.govresearchgate.net A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap indicates that the molecule is more easily excitable and therefore more reactive.
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridazine ring and the chlorine atoms, which have lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the electron-deficient carboxylic acid group and the pyridazine ring, which can accept electron density.
The electronic transitions observed in the UV-Vis spectrum can be attributed to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The main electronic transitions are typically of the π → π* and n → π* type. TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption wavelengths in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions provides a detailed picture of the charge transfer processes occurring upon electronic excitation.
Table 3: Calculated Electronic Properties of this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -2.45 |
| Energy Gap (ΔE) | 4.40 |
Research Applications and Structure Activity Relationship Sar Studies of Dichloropyridazine Carboxylic Acid Derivatives
Intermediate in Synthetic Organic Chemistry and Chemical Biology
5,6-Dichloropyridazine-3-carboxylic acid is a highly valued intermediate in synthetic organic chemistry due to its reactive nature. The electron-deficient pyridazine (B1198779) ring, further activated by the presence of two chlorine atoms, makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups at the 5- and 6-positions, leading to a wide range of molecular architectures.
The chlorine atoms can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to furnish substituted pyridazine derivatives. Furthermore, the carboxylic acid group at the 3-position provides a convenient handle for modifications such as esterification, amidation, and conversion to other functional groups. This dual reactivity at both the ring and the carboxylic acid moiety enables the synthesis of complex molecules with tailored properties.
Moreover, the pyridazine core is amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents and further expanding the chemical space accessible from this starting material. The strategic and selective functionalization of this compound is a cornerstone of its utility in creating libraries of compounds for screening in both chemical biology and drug discovery.
Contributions to Agrochemical Research
The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry. Derivatives of this compound have been investigated for their potential to modulate plant growth and protect crops from pests and diseases.
Development of Herbicides and Plant Growth Regulators
Carboxylic acid-containing heterocyclic compounds are a prominent class of herbicides. researchgate.net The structural motif of this compound has inspired the design of new herbicidal agents. While specific data on the direct herbicidal activity of its simple derivatives are not extensively published, the broader class of pyridazine carboxylic acids has shown promise. For instance, related structures like pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from nicotinic acid precursors, have demonstrated significant herbicidal activity. mdpi.com
The mode of action for many auxin-like herbicides involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. The carboxylic acid group is often crucial for this activity. Research in this area focuses on modifying the substituents on the pyridazine ring to optimize herbicidal potency and selectivity between different plant species. Structure-activity relationship studies often reveal that the nature and position of substituents on the aromatic ring play a critical role in determining the level of herbicidal effect.
Evaluation as Insecticides and Fungicides
The search for novel insecticides and fungicides is a continuous effort in agrochemical research to combat resistance and improve safety profiles. Heterocyclic compounds, including pyridazines, are frequently explored for these applications. While direct and extensive studies on the insecticidal and fungicidal properties of this compound derivatives are limited in publicly available literature, the potential is inferred from research on analogous structures.
For example, novel diamide (B1670390) compounds that incorporate a pyrazole (B372694) ring have shown potent fungicidal and insecticidal activities. nih.gov These molecules often act on specific molecular targets in insects and fungi that are not present in mammals, leading to selective toxicity. The structural features of this compound, with its multiple sites for chemical modification, make it a candidate for the synthesis of new libraries of compounds to be screened for such activities. The rationale is that the dichloropyridazine core can be functionalized with moieties known to be active against insect or fungal targets.
Role in Medicinal Chemistry and Drug Discovery Platforms
The pyridazine nucleus is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this compound have been extensively investigated for their therapeutic potential in a variety of disease areas.
Exploration of Anti-inflammatory Potentials
Inflammation is a key pathological feature of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Pyridazine derivatives have emerged as promising candidates in this area, particularly as inhibitors of cyclooxygenase (COX) enzymes.
Recent studies have focused on the synthesis of new pyridazine scaffolds and their evaluation as selective COX-2 inhibitors. Selective inhibition of COX-2 is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. In one study, a series of novel pyridazine derivatives were synthesized and showed a preference for COX-2 inhibition over COX-1. nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| Celecoxib (Reference) | - | 0.35 | - |
| Indomethacin (Reference) | - | - | 0.50 |
| Compound 4c | - | 0.26 | - |
| Compound 6b | - | 0.18 | 6.33 |
| Data from a study on new pyridazine scaffolds as COX inhibitors. nih.gov |
The data indicates that compound 6b not only exhibited potent COX-2 inhibition, surpassing the reference drug celecoxib, but also demonstrated a significant selectivity index. nih.gov Molecular docking studies suggested that the pyridazine core could effectively fit into the active site of the COX-2 enzyme. nih.gov The structure-activity relationship in this class of compounds often highlights the importance of the substituents on the pyridazine ring for both potency and selectivity.
Design and Synthesis of Anticancer Agents
The quest for more effective and less toxic anticancer drugs is a driving force in medicinal chemistry. The pyridazine scaffold has been incorporated into a multitude of compounds designed to interfere with cancer cell proliferation, survival, and metastasis. Derivatives of this compound have been explored for their potential as anticancer agents.
Research has shown that certain derivatives can induce apoptosis (programmed cell death) in various cancer cell lines. While specific details of preclinical trials are often proprietary, the general approach involves modifying the this compound scaffold to target specific pathways involved in cancer progression.
For instance, the synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has yielded compounds with notable anticancer activity. nih.gov Although not direct derivatives, these structures share the feature of a heterocyclic core with a carboxylic acid moiety. In another example, a series of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. mdpi.com
| Compound | MCF-7 IC₅₀ (µg/mL) |
| Doxorubicin (Reference) | - |
| Compound 7b | Significant Activity |
| Compound 7c | 1.73 ± 0.27 |
| Compound 8a | Significant Activity |
| Compound 8b | Significant Activity |
| Compound 8c | Significant Activity |
| Data from a study on quinolinone derivatives with anticancer activity. mdpi.com |
These findings underscore the potential of utilizing heterocyclic carboxylic acids as a starting point for the development of novel anticancer agents. The structure-activity relationship studies in this context often focus on the nature of the substituents attached to the heterocyclic core, which can influence the compound's ability to interact with specific biological targets within cancer cells.
Investigation of Antimicrobial and Antiviral Activities
The pyridazine scaffold is a key feature in many compounds investigated for their therapeutic properties. Derivatives of dichloropyridazine carboxylic acid have been noted for their potential to combat microbial and viral threats.
Research has indicated that derivatives of this compound possess antibacterial properties. Studies have reported their ability to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, related structures, like derivatives of 3,6-dichloropyridazine-4-carboxylic acid, have also been shown to exhibit significant antibacterial and antifungal properties, including activity against resistant bacterial strains. The exploration of 5-oxopyrrolidine and carbazole (B46965) derivatives has also yielded compounds with promising antimicrobial activity against various pathogens, highlighting the broader potential of heterocyclic compounds in this field. nih.govnih.gov
In the realm of antiviral research, pyridazine derivatives are recognized as important precursors and intermediates. Specifically, methyl 5,6-dichloropyridazine-3-carboxylate, an ester of the parent acid, has been identified as a useful reagent in the development of inhibitors for treating HIV infections and AIDS. theclinivex.com While direct antiviral data on the parent acid is limited, the successful synthesis of antiviral agents from its derivatives underscores its importance as a foundational structure. For context, other heterocyclic carboxylic acid derivatives, such as those based on indole (B1671886), have demonstrated specific antiviral effects, for instance, against SARS-CoV-2 by inhibiting viral replication. nih.gov
Table 1: Summary of Investigated Antimicrobial and Antiviral Activities
| Compound Class | Target | Observed Activity | Source(s) |
|---|---|---|---|
| This compound derivatives | Staphylococcus aureus, Escherichia coli | Inhibition of bacterial growth | |
| 3,6-Dichloropyridazine-4-carboxylic acid derivatives | Resistant bacterial strains, Fungi | Antibacterial and antifungal properties | |
| Methyl 5,6-Dichloropyridazine-3-carboxylate | HIV | Precursor for inhibitors used in HIV/AIDS research | theclinivex.com |
| Indole-3-carboxylic acid derivatives | SARS-CoV-2 | Inhibition of viral replication | nih.gov |
Identification of Enzyme Inhibitors (e.g., Kinases, MAO-B)
The ability of this compound and its analogs to act as enzyme inhibitors is a significant area of research. The structural features of these compounds allow them to interact with the active sites of various enzymes, leading to the inhibition of their catalytic function.
Derivatives of this pyridazine carboxylic acid have been specifically investigated as intermediates for kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their inhibition is a key strategy in cancer therapy. The pyridazine core can serve as a scaffold to which different functional groups are attached to achieve specific and potent kinase inhibition.
Furthermore, while not directly involving the 5,6-dichloro isomer, related heterocyclic structures have shown potent inhibitory activity against other enzymes. For example, derivatives of 3,6-dichloropyridazine-4-carboxylic acid are used in the synthesis of BRD9 bromodomain inhibitors, which are targets in oncology research. In a different but related context, indole-5,6-dicarbonitrile derivatives have been identified as potent, reversible, and competitive inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurological disorders like Parkinson's disease and depression. nih.gov
Table 2: Examples of Enzyme Inhibition by Pyridazine and Related Heterocyclic Derivatives
| Compound Class | Target Enzyme | Therapeutic Area | Source(s) |
|---|---|---|---|
| This compound derivatives | Kinases | Oncology | |
| 3,6-Dichloropyridazine-4-carboxylic acid derivatives | BRD9 Bromodomain | Oncology | |
| Indole-5,6-dicarbonitrile derivatives | Monoamine Oxidase A & B (MAO-A, MAO-B) | Neurology (Depression, Parkinson's Disease) | nih.gov |
Modulation of Biological Receptors and Pathways
Beyond direct enzyme inhibition, derivatives of this compound can modulate biological activity by interacting with specific cellular receptors and interfering with signaling pathways. Research has shown that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways essential for cell growth and survival, sometimes leading to apoptosis (programmed cell death).
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Understanding the relationship between the chemical structure of dichloropyridazine derivatives and their biological activity (SAR) or physical properties (SPR) is crucial for designing more effective compounds. The electron-deficient pyridazine ring and the two chlorine atoms are key determinants of the molecule's reactivity and interaction with biological targets. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to tune the molecule's properties.
Correlating Structural Modifications with Biological Efficacy
SAR studies aim to identify which parts of a molecule are essential for its biological effects. For heterocyclic inhibitors, specific structural modifications can lead to significant changes in efficacy. For example, in studies of indole-5,6-dicarbonitrile derivatives as MAO inhibitors, it was found that methylation of the indole nitrogen completely eliminated MAO-B inhibition, demonstrating a critical role for the N-H group in binding. nih.gov
For dichloropyridazine derivatives, the position and nature of substituents are critical. The rational design of 1,2-benzothiazine derivatives as potential anticancer agents showed that the introduction of specific substituted phenylpiperazine moieties significantly influenced cytotoxicity against cancer cell lines. nih.gov The compound with a 3,4-dichlorophenyl group on the piperazine (B1678402) ring showed the best antitumor activity and selectivity. nih.gov These findings highlight how specific halogen substitutions on appended rings can dramatically enhance biological efficacy.
Rational Design Principles for Enhanced Selectivity and Potency
Rational design uses the understanding of SAR and target structure to create molecules with improved characteristics. This often involves computational methods like molecular docking to predict how a molecule will bind to its target. nih.gov
A key principle is to modify a known active scaffold to improve its interaction with the target, thereby increasing potency and selectivity. This was demonstrated in the design of new topoisomerase II inhibitors, where a 1,2-benzothiazine scaffold was modified based on the structures of known drugs. nih.gov Molecular docking studies confirmed that the most active new compound could bind effectively to both the enzyme-DNA complex and the minor groove of DNA. nih.gov
For this compound, rational design would involve:
Targeted Nucleophilic Substitution: Replacing one or both chlorine atoms with specific amine, thiol, or alkoxy groups to optimize interactions with a biological target.
Modification of the Carboxylic Acid: Converting the acid to esters or amides to alter solubility, cell permeability, and binding characteristics.
Computational Modeling: Using docking studies to predict which derivatives will have the highest affinity and selectivity for a target enzyme or receptor before undertaking their chemical synthesis.
Applications in Materials Science and Industrial Chemistry
The utility of this compound extends beyond pharmaceuticals into materials science and industrial chemistry. Its robust chemical nature and versatile reactivity make it a valuable building block for creating novel materials.
In materials science, it has been studied as a potential additive to enhance the performance of lithium-ion batteries. Furthermore, its role as a synthon in organic synthesis facilitates the creation of new materials with potential applications in the fields of optoelectronics and energy storage.
From an industrial perspective, the synthesis of this compound can be achieved through large-scale chlorination processes, potentially using continuous flow reactors for precise control over reaction parameters, leading to high yields and purity. Its primary industrial value lies in its function as a versatile intermediate. The reactive chlorine atoms can be displaced in controlled chemical reactions, such as nucleophilic substitutions with amines or thiols, to produce a wide array of more complex molecules for agrochemical and pharmaceutical development.
Pyridazine-Based Dyes
Derivatives of this compound serve as valuable scaffolds for the synthesis of pyridazine-based dyes, particularly disperse dyes used for coloring hydrophobic fibers like polyester. The electron-deficient nature of the dichloropyridazine ring and the presence of reactive chlorine atoms are key to the formation and performance of these dyes.
The synthesis of such dyes often involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable partner. The pyridazine moiety, derived from this compound, can act as the coupling component or be part of the diazo component. The chlorine atoms on the pyridazine ring can be substituted with various nucleophiles, allowing for the fine-tuning of the dye's color and properties. For instance, the reaction of diazotized aniline (B41778) derivatives with pyridone structures can yield vibrant azo dyes. nih.govnih.gov
The structure of the final dye molecule significantly influences its photophysical properties, such as its absorption and emission wavelengths, as well as its fastness properties on textile substrates.
Detailed Research Findings:
The general structure of azo disperse dyes derived from pyridazine precursors can be systematically modified to study structure-property relationships. Key structural elements that are often varied include the nature of the substituents on the pyridazine ring and the aromatic rings of the diazo component.
| Structural Variation | Effect on Properties | Reference |
| Introduction of electron-withdrawing groups (e.g., nitro group) on the diazo component | Leads to a bathochromic shift (deeper color) | nih.gov |
| Substitution of chlorine atoms with amino or alkoxy groups | Modifies the shade and can improve dye affinity for the fiber | ftstjournal.com |
| Alteration of the alkyl chains in the coupling component | Influences the dye's solubility and wash fastness | nih.gov |
These structure-activity relationship (SAR) studies are crucial for the rational design of new pyridazine-based dyes with desired characteristics, such as high color strength, good light fastness, and excellent wash fastness. The investigation into the photophysical properties of these dyes, including their molar absorption coefficients and fluorescence quantum yields, provides further insight into their performance. researchgate.net
Building Blocks for Sequence-Defined Oligomers and Polymers
The precise control over the sequence of monomers in a polymer chain allows for the creation of materials with highly specific functions, akin to biological macromolecules like proteins and DNA. bohrium.com Derivatives of this compound are emerging as promising building blocks for the synthesis of such sequence-defined oligomers and polymers due to their distinct reactive sites.
The two chlorine atoms at the 5- and 6-positions of the pyridazine ring can undergo selective nucleophilic substitution reactions. This allows for the stepwise and controlled addition of different monomer units. The carboxylic acid group at the 3-position provides another handle for conjugation, for example, through amide bond formation. This trifunctional nature enables the creation of branched or complex oligomeric structures.
The synthesis of these sequence-defined oligomers often employs solid-phase synthesis techniques, where the initial building block is attached to a resin. nih.gov Subsequent monomers are then added in a predetermined order through a series of coupling and deprotection steps. The reactivity of the chloro-substituents on the pyridazine ring can be modulated by the reaction conditions, allowing for regioselective functionalization.
Detailed Research Findings:
The development of sequence-defined oligomers from heterocyclic building blocks is an active area of research. The ability to precisely place different functional groups along an oligomer chain opens up possibilities for creating materials with tailored properties for applications in areas such as molecular recognition, catalysis, and data storage. rsc.org
The structure-activity relationship in this context relates the sequence of the monomers to the resulting properties of the oligomer or polymer.
| Sequence Feature | Resulting Property/Application | Reference |
| Alternating electron-donating and electron-accepting pyridazine units | Tunable electronic and photophysical properties for organic electronics | researchgate.net |
| Incorporation of specific side chains via the carboxylic acid group | Introduction of biological activity or self-assembly motifs | researchgate.net |
| Controlled chain length and stereochemistry | Defined three-dimensional structures for molecular recognition | researchgate.net |
Emerging Challenges and Future Research Directions
Development of Greener and More Sustainable Synthetic Methodologies
The conventional synthesis of 5,6-Dichloropyridazine-3-carboxylic acid and its derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A prominent future direction is the development of greener and more sustainable synthetic protocols. This includes the exploration of metal-free catalysis, which offers a cost-effective and environmentally benign alternative to traditional metal-catalyzed reactions. organic-chemistry.org For instance, the use of microwave-enhancement in ionic liquids has been shown to be a less time-consuming and green methodology for the synthesis of polyfunctional pyridazines. researchgate.net
Recent advancements in pyridazine (B1198779) synthesis highlight several promising green approaches:
Inverse Electron Demand Diels-Alder Reactions: Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers provide a regiocontrolled route to functionalized pyridazines. organic-chemistry.org
Metal-Free Annulation: An unexpected C-C bond cleavage in the absence of a metal catalyst offers an efficient pathway to 3,6-diarylpyridazines from simple starting materials. organic-chemistry.org
Copper-Catalyzed Cyclizations: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations can yield 1,6-dihydropyridazines or pyridazines by judiciously selecting the reaction solvent. organic-chemistry.org
Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines allows for a highly regioselective synthesis of pyridazine derivatives under neutral, metal-free conditions. organic-chemistry.org
The development of skeletal editing techniques, which can directly convert pyridines to pyridazines via a carbon-to-nitrogen atom replacement, represents a significant leap forward. nih.gov This method bridges the synthetic gap between these two important heterocycles, making the extensive synthetic knowledge of pyridines applicable to pyridazines. nih.gov
Advanced Mechanistic Elucidation through Computational and Experimental Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. The photolysis of pyridazine N-oxide, for example, reveals a complex series of transient species, including oxaziridine (B8769555) and ring-opened diazo compounds. nih.gov Discrepancies between experimental observations and theoretical calculations for the decay of these intermediates highlight the need for more sophisticated computational models. nih.gov
Future research will increasingly rely on a synergistic approach combining advanced experimental techniques with high-level computational methods. Time-resolved spectroscopic methods, such as femtosecond transient absorption and time-resolved resonance Raman (TR3) spectroscopy, can provide invaluable data on the lifetimes and structures of fleeting intermediates. nih.gov In parallel, quantum chemical calculations, including Density Functional Theory (DFT) and high-level ab initio methods, can be employed to map out reaction energy surfaces, identify transition states, and predict reaction outcomes. nih.govmdpi.com This combined approach will be instrumental in resolving mechanistic ambiguities and guiding the rational design of more efficient and selective syntheses.
Integration of Machine Learning and Artificial Intelligence for Reaction Discovery
In the context of reaction discovery, AI can be trained on large reaction databases to propose novel, synthetically feasible reactions. nih.gov By representing reactions as "SMILES/CGR" strings, a sequence-to-sequence autoencoder can learn the underlying rules of chemical transformations and generate new, previously unseen reactions. nih.gov While current AI models are more adept at suggesting variations of known reactions rather than inventing entirely new ones, they have successfully proposed novel C-N, C-O, C-S, and C-Si bond formations. nih.gov
The integration of AI with automated synthesis platforms can create a closed-loop system for reaction discovery and optimization. mdpi.comacs.org An AI algorithm can propose a set of novel reactions, which are then performed by a robotic system. The results of these experiments are then fed back to the AI to refine its predictive models, leading to an accelerated cycle of discovery.
Exploration of Novel Therapeutic Areas and Biological Targets
Pyridazine carboxylic acid derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.gov Derivatives of this compound, in particular, have shown promise as antitumor agents by inducing apoptosis in cancer cell lines. The pyridazine scaffold is a versatile platform for drug design due to the electron-deficient nature of the pyridine (B92270) ring, which facilitates interactions with biological targets, and the carboxylic acid group, which can coordinate with metal ions in enzyme active sites. nih.gov
Future research should focus on identifying novel therapeutic targets for this compound and its analogs. The structural similarity of pyridazine-3-carboxylic acid to nicotinic acid suggests that it could interact with a wide range of biological systems. mdpi.com The known inhibitory activity of related compounds against enzymes like spleen tyrosine kinase (SYK) and human aspartate/asparagine-β-hydroxylase (AspH) provides a starting point for exploring new therapeutic applications in autoimmune diseases and cancer. nih.gov
A systematic approach to exploring new therapeutic areas would involve:
Screening against a diverse panel of biological targets, including kinases, proteases, and metabolic enzymes.
Utilizing structure-based drug design to optimize the affinity and selectivity of lead compounds.
Investigating the potential for these compounds to modulate emerging drug targets, such as those involved in epigenetic regulation and protein-protein interactions.
Design of Smart Materials Utilizing Pyridazine Carboxylic Acid Scaffolds
The unique electronic and coordination properties of pyridazine carboxylic acids make them attractive building blocks for the design of smart materials. These materials can respond to external stimuli, such as light, heat, or chemical changes, and have potential applications in sensing, drug delivery, and catalysis. The ability of the pyridazine ring to participate in π-π stacking and hydrogen bonding, combined with the coordinating ability of the carboxylic acid group, allows for the construction of well-defined supramolecular architectures. nih.govmdpi.com
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of pyridazine carboxylic acids as ligands can lead to the formation of novel coordination polymers and MOFs with interesting photoluminescent and magnetic properties. mdpi.com
Responsive Gels and Polymers: Incorporating pyridazine carboxylic acid moieties into polymer backbones could lead to materials that undergo reversible changes in their physical properties in response to pH or the presence of specific metal ions.
Functional Scaffolds for Tissue Engineering: Biodegradable scaffolds with controlled porosity and surface chemistry are essential for tissue regeneration. nih.govnih.gov Pyridazine carboxylic acid-based materials could be designed to promote cell adhesion, proliferation, and differentiation. nih.govnih.gov The design of scaffolds with specific pore sizes and interconnectivity is crucial for nutrient and oxygen transport, which directly influences tissue formation. nih.gov
Addressing Isomeric Specificity in Synthesis and Application for this compound
The precise arrangement of substituents on the pyridazine ring is critical for its biological activity and material properties. For this compound, the specific placement of the chlorine atoms and the carboxylic acid group dictates its reactivity and how it interacts with biological targets. The synthesis of a specific isomer can be challenging, as demonstrated by the different synthetic routes required for various dichloropyridazine isomers. For instance, 3,6-dichloropyridazine (B152260) is often synthesized from pyridazine-3,6-diol using phosphorus oxychloride. chemicalbook.com The synthesis of 3,6-dichloropyridazine-4-carboxylic acid, on the other hand, involves the oxidation of 3,6-dichloro-4-methylpyridazine.
Achieving isomeric specificity is a significant challenge that needs to be addressed for both the synthesis and application of this compound. The presence of different isomers can lead to variations in pharmacological effects, as seen with the different properties of (R)- and (S)-thalidomide. nih.gov
Future research should focus on developing highly regioselective synthetic methods that allow for the precise placement of functional groups on the pyridazine ring. This will likely involve a combination of:
Directed Ortho-Metalation: This technique can be used to introduce substituents at specific positions adjacent to an existing functional group.
Catalytic Cross-Coupling Reactions: The use of tailored catalysts and ligands can promote the formation of a desired isomer.
Advanced Purification Techniques: Efficient methods for separating closely related isomers will be crucial for obtaining isomerically pure compounds.
By mastering isomeric specificity, researchers can unlock the full potential of this compound and its derivatives for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6-Dichloropyridazine-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 3,6-dichloropyridazine derivatives can react with sodium salts of cyanide-containing precursors (e.g., benzyl cyanide), followed by hydrolysis and coupling with alkyl halides under controlled pH and temperature . Optimization involves adjusting catalysts (e.g., palladium or copper), solvent polarity (DMF or toluene), and microwave-assisted techniques to enhance reaction efficiency . Purity is verified via HPLC (>95%) and NMR.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation employs a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Assigns proton and carbon environments, with characteristic peaks for carboxylic acid (-COOH) at ~170 ppm in 13C NMR .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, Cl–C vibrations at 600–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~206.96 g/mol for C₅H₂Cl₂N₂O₂) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer : The compound exhibits low aqueous solubility due to its aromatic chlorinated structure but dissolves in polar aprotic solvents (e.g., DMSO). Stability tests under varying pH (2–12) and temperature (25–60°C) reveal degradation above pH 10, necessitating storage at 4°C in inert atmospheres . Lipophilicity (LogP ~1.5) and drug-likeness are predicted using SwissADME, guiding formulation strategies .
Advanced Research Questions
Q. How can researchers address low yields during functionalization at the 3-carboxylic acid position?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., esterification of -COOH with ethyl chloroformate) to direct functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity in dichloropyridazine derivatives .
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to introduce aryl/alkyl groups .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., COX-1/COX-2 inhibition)?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols:
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify COX inhibition at fixed substrate concentrations (e.g., 10 µM arachidonic acid) .
- Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .
- Molecular Docking : Compare binding affinities of this compound derivatives with COX-2 active sites (e.g., using AutoDock Vina) to rationalize activity trends .
Q. How can computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) identify reactive sites by calculating Fukui indices for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess solvation effects and transition states in proposed reaction pathways . Validate predictions with small-scale exploratory reactions.
Q. What strategies optimize the synthesis of bioactive derivatives (e.g., pyrazole or triazole hybrids)?
- Methodological Answer : Design derivatives by:
- Scaffold Hybridization : Couple the pyridazine core with pharmacophores (e.g., 3-methyl-1H-pyrazole) via amide or ester linkages, using EDC/HOBt coupling agents .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Cl vs. CF₃) and assess impacts on bioactivity (e.g., IC₅₀ shifts in kinase assays) .
- High-Throughput Screening (HTS) : Test derivatives in panels of 100+ assays to identify off-target effects .
Data Analysis and Reproducibility
Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR peaks) post-synthesis?
- Methodological Answer : Contaminants or tautomeric forms may cause anomalies. Steps include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) to isolate the dominant tautomer .
- X-ray Crystallography : Resolve absolute configuration if ambiguity persists .
Q. What statistical approaches validate reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
